1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazine
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Overview
Description
1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a combination of pyrazolo[1,5-a]pyrimidine and pyrrolo[3,2-d]pyrimidine moieties, which are known for their significant biological and pharmacological activities .
Preparation Methods
The synthesis of 1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazine involves multiple steps and specific reaction conditions. One common synthetic route includes the use of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The reactions typically involve cyclocondensation processes, which are facilitated by various reagents and solvents. Industrial production methods may employ deep eutectic solvents (DES) to provide a more environmentally friendly and efficient synthesis .
Chemical Reactions Analysis
1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, various solvents, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazine can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrrolo[3,2-d]pyrimidine derivatives: These compounds also share a similar core structure and are studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct biological and chemical properties .
Properties
Molecular Formula |
C17H18N8 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
5-methyl-7-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H18N8/c1-12-10-15(25-14(22-12)3-5-21-25)23-6-8-24(9-7-23)17-16-13(2-4-18-16)19-11-20-17/h2-5,10-11,18H,6-9H2,1H3 |
InChI Key |
NGLONJZNBAQHSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N3CCN(CC3)C4=NC=NC5=C4NC=C5 |
Origin of Product |
United States |
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